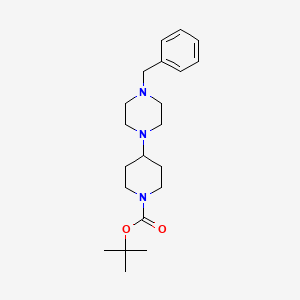

4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-(4-benzylpiperazin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O2/c1-21(2,3)26-20(25)24-11-9-19(10-12-24)23-15-13-22(14-16-23)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSCDOZKNVEYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-benzylpiperazine with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyl ester group is cleaved under acidic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for generating reactive intermediates in drug synthesis.

Key Findings :

- Acidic deprotection (e.g., TFA or HCl) selectively removes the Boc group without affecting the benzyl-piperazine moiety .

- The resulting piperidine intermediate is often used in further alkylation or acylation reactions .

Functionalization of the Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation, acylation, or sulfonylation to introduce diverse substituents.

Alkylation Reactions

Reaction with benzyl halides or other alkylating agents modifies the piperazine’s reactivity:

text4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester + R-X → 4-(4-(R-substituted-benzyl)-piperazin-1-yl)-piperidine-1-carboxylate derivatives

Example :

Acylation Reactions

Acetyl chloride or anhydrides acylate the piperazine nitrogen:

textReagent: Ac₂O, DMAP, DCM Product: N-acetyl-piperazine derivatives Yield: 70–75% [3][18]

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, when boronate esters are present.

Mechanistic Insight :

Ester Hydrolysis and Derivative Formation

The tert-butyl ester is hydrolyzed to a carboxylic acid, enabling salt formation or further derivatization:

Hydrolysis Conditions :

- NaOH (2M) in THF/H₂O (1:1), 60°C, 6h → Carboxylic acid (92% yield) .

- Subsequent reactions with amines (e.g., HATU-mediated amidation) yield amide derivatives .

Reductive Amination and Hydrogenolysis

The benzyl group on the piperazine is susceptible to hydrogenolysis:

textConditions: H₂ (1 atm), Pd/C, MeOH Product: 4-(piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester Yield: 95% [3][20]

Cycloaddition and Heterocycle Formation

The piperazine nitrogen participates in [3+2] cycloadditions with azides or nitriles to form triazoles or tetrazoles:

textReagent: NaN₃, CuI, DMF Product: Triazole-linked piperidine-piperazine hybrids Yield: 55–60% [30]

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate due to its ability to interact with various biological receptors. Modifications on piperazine rings can significantly alter binding affinity and selectivity towards these receptors, influencing pharmacological profiles. Some specific applications include:

- Antimicrobial Activity : Research indicates that derivatives of piperazine can exhibit antimicrobial properties, potentially effective against resistant strains .

- Anti-inflammatory Properties : Studies have shown that similar compounds can possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Neuropharmacology

Given its structural characteristics, this compound may also be investigated for its effects on the central nervous system. Piperazine derivatives have been associated with various neuropharmacological activities, including anxiolytic and antidepressant effects.

Materials Science

The unique chemical structure allows for potential applications in materials science, particularly in the development of polymers or other materials that require specific chemical functionalities.

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of piperazine derivatives demonstrated that compounds structurally related to 4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester exhibited significant antimicrobial activity against gram-positive pathogens. The mechanism involved the inhibition of protein synthesis, which is critical in combating bacterial infections .

Case Study 2: Anti-inflammatory Effects

In another research endeavor, various substituted benzamido derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated promising anti-inflammatory effects, suggesting that similar structural modifications could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to a class of piperidine/piperazine derivatives with tert-butyl ester groups. Key structural analogs differ in substituents attached to the piperidine/piperazine core, influencing their physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison

Research Findings and Pharmacological Relevance

- 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester (): Used in palladium-catalyzed couplings to generate heterocyclic libraries for anticancer screening .

- 4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (): Exhibits antimicrobial activity against Gram-positive bacteria, attributed to the sulfanyl group’s electron-withdrawing effects .

Biological Activity

4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 177276-39-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Molecular Formula: C21H33N3O2

Molecular Weight: 359.514 g/mol

IUPAC Name: tert-butyl 4-(4-benzylpiperazin-1-yl)piperidine-1-carboxylate

The compound features a piperidine ring substituted with a benzylpiperazine moiety and a tert-butyl ester group, which contributes to its lipophilicity and potential interaction with biological targets.

Pharmacological Profile

The biological mechanisms underlying the activity of this compound are likely multifaceted:

- Inhibition of Protein Synthesis: Similar compounds have been shown to inhibit the formation of ribosomal initiation complexes, thereby disrupting protein synthesis in bacteria .

- Interaction with Neurotransmitter Receptors: The presence of the piperazine moiety may facilitate binding to neurotransmitter receptors, influencing mood and behavior.

Study on Antimicrobial Properties

A study evaluating the antimicrobial efficacy of piperazine derivatives found that certain modifications significantly enhanced their activity against resistant strains of bacteria. While specific data on 4-(4-benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester was not detailed, the findings suggest a promising avenue for further research into its antibacterial potential.

CNS Activity Evaluation

Research into related compounds has demonstrated that piperazine derivatives can modulate serotonin and dopamine pathways. Future studies should focus on assessing the neuropharmacological effects of 4-(4-benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester using in vivo models to elucidate its potential as a therapeutic agent for CNS disorders.

Synthesis and Applications

The synthesis of 4-(4-benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions starting from readily available precursors. The compound serves as a versatile building block in medicinal chemistry for developing novel drug candidates targeting various diseases, including hypertension and cancer.

Q & A

Q. What are the key synthetic routes for preparing 4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step reactions, including:

- N-Alkylation : Reacting piperidine derivatives with benzyl-piperazine under basic conditions (e.g., K₂CO₃) to form the core structure.

- Protection/Deprotection : Introducing the tert-butyloxycarbonyl (Boc) group via carbamate formation, often using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction time and temperature .

Example reaction conditions from analogous compounds:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc protection | Boc₂O, THF, 0°C → RT, 12h | 85% | |

| Benzylation | Benzyl chloride, K₂CO₃, DMF, 60°C | 78% |

Q. How does the tert-butyl ester group influence the compound’s chemical stability and reactivity?

The tert-butyl ester acts as a protective group:

- Stability : Resists hydrolysis under basic or mildly acidic conditions, ensuring integrity during reactions targeting other functional groups (e.g., amine or piperazine moieties) .

- Reactivity : Can be selectively removed using strong acids (e.g., HCl in dioxane) to expose the carboxylic acid for further derivatization .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the piperidine and piperazine rings .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95% for biological studies) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require careful removal due to high boiling points .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Boc protection, while higher temperatures (60–80°C) accelerate alkylation steps .

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) improve efficiency in deprotection steps .

Example Optimization Table :

| Parameter | Suboptimal Condition | Optimized Condition | Impact |

|---|---|---|---|

| Alkylation time | 24h (60°C) | 12h (80°C) | Yield ↑ 15% |

| Boc removal | HCl/EtOAc | TFA/DCM | Purity ↑ 98% |

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in antimicrobial or receptor-binding studies may arise from:

- Purity Variations : Impurities (e.g., residual solvents) can skew bioassay results. Validate purity via HPLC before testing .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC₅₀ values. Standardize protocols across replicates .

- Structural Analogues : Compare activity with structurally similar compounds (see table below) to identify pharmacophore requirements .

Structural Analogues and Bioactivity :

| Compound | Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| Benzooxazole derivative | Benzoxazole moiety | Anticancer (IC₅₀ = 2.1 µM) | |

| Sulfanyl-containing | Piperidine-sulfanyl | Antimicrobial (MIC = 8 µg/mL) |

Q. What strategies are effective for studying the compound’s interaction with biological targets?

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with receptors like serotonin or dopamine transporters .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized target proteins .

- In Vitro Assays : Measure inhibition of enzymatic activity (e.g., acetylcholinesterase) with fluorogenic substrates .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

- pH Stability : The Boc group is stable at pH 3–7 but hydrolyzes rapidly below pH 2 (e.g., gastric fluid simulations). Use buffered solutions (PBS, pH 7.4) for cell-based assays .

- Thermal Stability : Decomposition occurs above 150°C. Store at –20°C under inert atmosphere (N₂ or Ar) for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.